molecular formula C22H17ClN2O3S B14909438 2-{[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide

2-{[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide

Cat. No.: B14909438
M. Wt: 424.9 g/mol
InChI Key: LBNMPOGQSQRMTP-UHFFFAOYSA-N
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Description

2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide typically involves a multi-step process. One common method includes the reaction of 3-chlorophenylamine with succinic anhydride to form an intermediate, which is then reacted with 2-naphthylthiol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide
  • 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides

Uniqueness

Compared to similar compounds, 2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide exhibits unique properties due to the position of the chlorine atom on the phenyl ring. This positional difference can influence its reactivity and interaction with biological targets, making it a compound of interest for further research .

Properties

Molecular Formula

C22H17ClN2O3S

Molecular Weight

424.9 g/mol

IUPAC Name

2-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C22H17ClN2O3S/c23-16-6-3-7-18(11-16)25-21(27)12-19(22(25)28)29-13-20(26)24-17-9-8-14-4-1-2-5-15(14)10-17/h1-11,19H,12-13H2,(H,24,26)

InChI Key

LBNMPOGQSQRMTP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)SCC(=O)NC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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